N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride

Pharmaceutical intermediate handling Solid-state thermal stability Bromhexine process chemistry

N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride (CAS 31611-42-4) is the crystalline hydrochloride salt of the key nitro-intermediate in the predominant industrial route to bromhexine hydrochloride, a globally marketed mucolytic agent. The free base form (CAS 80638-08-0) is a yellow, low-melting solid (mp 39–43 °C) with near-zero aqueous solubility (calculated 0.099 g/L at 25 °C), whereas the monohydrochloride salt is a white crystalline powder with a melting point of 232–237 °C and water solubility, making it the preferred physical form for controlled batch charging, aqueous-phase reduction chemistry, and long-term storage in multi-kilogram pharmaceutical intermediate manufacturing.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.78 g/mol
CAS No. 31611-42-4
Cat. No. B1587258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride
CAS31611-42-4
Molecular FormulaC14H21ClN2O2
Molecular Weight284.78 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1[N+](=O)[O-])C2CCCCC2.Cl
InChIInChI=1S/C14H20N2O2.ClH/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16(17)18;/h5-7,10,13H,2-4,8-9,11H2,1H3;1H
InChIKeyPQFZZEBNJWAUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N-methyl-2-nitrobenzylamine Monohydrochloride (CAS 31611-42-4): Core Identity and Procurement-Relevant Profile


N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride (CAS 31611-42-4) is the crystalline hydrochloride salt of the key nitro-intermediate in the predominant industrial route to bromhexine hydrochloride, a globally marketed mucolytic agent [1]. The free base form (CAS 80638-08-0) is a yellow, low-melting solid (mp 39–43 °C) with near-zero aqueous solubility (calculated 0.099 g/L at 25 °C), whereas the monohydrochloride salt is a white crystalline powder with a melting point of 232–237 °C and water solubility, making it the preferred physical form for controlled batch charging, aqueous-phase reduction chemistry, and long-term storage in multi-kilogram pharmaceutical intermediate manufacturing [2]. This salt is supplied at ≥99% purity (HPLC) by qualified manufacturers and is directly referenced in patent literature as the isolated and purified intermediate (Intermediate I) for the subsequent nitro-reduction step yielding N-(2-aminobenzyl)-N-methylcyclohexylamine en route to bromhexine [3].

Why N-Cyclohexyl-N-methyl-2-nitrobenzylamine Monohydrochloride (CAS 31611-42-4) Cannot Be Casually Substituted by Free Base or Alternative Nitro-Intermediates


The monohydrochloride salt is not a mere 'protonated version' of the free base; it enables a fundamentally different process capability profile. The free base (CAS 80638-08-0) is a low-melting (39–43 °C) yellow solid that is practically insoluble in water (0.099 g/L), making it difficult to charge reproducibly into aqueous reduction systems and prone to handling losses during scale-up . The hydrochloride salt, by contrast, is a free-flowing white crystalline powder with a melting point elevated by approximately 195 °C (to 232–237 °C), conferring thermal robustness during storage and transportation, and its water solubility allows direct dissolution into the aqueous hydrazine hydrate/Raney nickel reduction system without organic co-solvents — a critical factor for consistent reaction kinetics and impurity control in the nitrene-sensitive reduction step [1]. Furthermore, attempts to substitute this intermediate with alternative nitro-arene precursors (e.g., 2-nitrobenzyl bromide itself) skip the controlled amine alkylation step and introduce competing side reactions (quaternary ammonium formation, elimination) that depress yield and complicate purification [2]. The quantified consequences of substitution are detailed below.

N-Cyclohexyl-N-methyl-2-nitrobenzylamine Monohydrochloride (CAS 31611-42-4): Head-to-Head Quantitative Differentiation Evidence


Melting Point Elevation: HCl Salt (232–237 °C) vs. Free Base (39–43 °C) — Thermal Handling Advantage

The monohydrochloride salt exhibits a melting point of 232–237 °C (CAS Common Chemistry) [1], while the corresponding free base melts at 39–43 °C, qualifying as a low-melting solid near ambient temperature in warm manufacturing environments . This ~195 °C melting point elevation eliminates the risk of phase change, caking, or melt-induced degradation during bulk storage, drum handling in non-climate-controlled warehouses, and charging into heated reactors (the subsequent nitro-reduction step operates in refluxing ethanol or aqueous conditions at 60–80 °C).

Pharmaceutical intermediate handling Solid-state thermal stability Bromhexine process chemistry

Aqueous Solubility: HCl Salt (Water-Soluble) vs. Free Base (0.099 g/L) — Direct Compatibility with Aqueous Nitro-Reduction

The monohydrochloride salt is reported as soluble in water , whereas the free base has a calculated aqueous solubility of only 0.099 g/L at 25 °C (ACD/Labs prediction), rendering it essentially water-insoluble . In the patented bromhexine manufacturing process, the nitro-reduction of this intermediate employs hydrazine hydrate and Raney nickel in an aqueous or aqueous-ethanolic medium [1]. The water solubility of the hydrochloride salt enables direct dissolution without organic co-solvent pre-dissolution, ensuring homogeneous reaction kinetics and eliminating phase-transfer limitations that would otherwise reduce reduction efficiency and increase cycle time.

Aqueous process chemistry Nitro reduction Pharmaceutical intermediate solubility

Isolated Alkylation Step Yield: 84.7% — Intermediate I (HCl Salt Precursor) Outperforms Direct Bromination Routes (Overall Yield ~32–38.5%)

In the patent CN101817754B, the alkylation of 2-nitrobenzyl bromide with N-methylcyclohexylamine in absolute ethanol produces the free base of N-(2-nitrobenzyl)-N-methylcyclohexylamine (which is subsequently converted to the hydrochloride salt) in an isolated yield of 84.7% (145 g from 149 g starting material) [1]. By contrast, the historical direct bromination route (DE-PS 1 169 939) achieved only 38.5% yield for the bromination step alone, with an overall synthesis yield of merely 32% [2]. The nitro-intermediate route thus delivers a >2.5-fold yield advantage at this critical C–N bond-forming step, directly translating to lower raw material cost per kilogram of final bromhexine API.

Process yield comparison Bromhexine synthesis economics Alkylation vs. direct bromination

Regulatory Impurity Classification: ICH M7 Class 3 (Non-Genotoxic) — Enables Standard Impurity Limits Rather Than Stringent TTC-Based Controls

The free base form of this compound (N-(2-nitro)-N-cyclohexyl-N-methylamine) has been formally evaluated for genotoxicity by the Shanghai Institute for Food and Drug Control using both (Q)SAR methodologies (Derek and Sarah) and the Mini-Ames test, in compliance with Chinese Pharmacopoeia and ICH M7 guidelines [1]. Both the in silico prediction and the in vitro bacterial reverse mutation assay returned negative results, leading to classification as an ICH M7 Class 3 impurity (non-mutagenic, with alerting structure but negative Ames data). This classification permits the impurity to be controlled at standard qualification thresholds (typically ≤0.15% or 1.0 mg/day) rather than the far more restrictive Threshold of Toxicological Concern (TTC) limit of 1.5 μg/day applicable to Class 1 or Class 2 mutagenic impurities, substantially reducing the analytical burden and cost of batch release testing for bromhexine hydrochloride API manufacturers who must control residual levels of this synthetic intermediate.

Genotoxicity assessment ICH M7 impurity classification Bromhexine quality control

Supplier-Specified Purity: ≥99% (HPLC) with Defined Melting Point Range (232–235 °C) — Enables Direct Use Without Recrystallization

Commercial suppliers of the monohydrochloride salt (CAS 31611-42-4) specify a purity of ≥99% (by HPLC) with a melting point of 232–235 °C and appearance as a white crystalline powder . The free base (CAS 80638-08-0) is also supplied at ≥99% purity, but as a yellow crystalline solid with a melting point of only 39–43 °C . While both forms meet the nominal 99% threshold, the hydrochloride salt's sharply defined melting range (232–235 °C, a span of only 3 °C vs. 4 °C for the free base) provides a simple, low-cost identity and purity check by melting point apparatus — a practical advantage for incoming quality control in GMP intermediate receipt. Furthermore, the white crystalline appearance of the salt enables visual detection of discoloration (indicative of nitro-group photodegradation or amine oxidation) that would be obscured in the inherently yellow free base.

Intermediate purity specification Bromhexine GMP manufacturing Vendor qualification

Process Patent Integration: HCl Salt Is the Specified Intermediate Form in Chinese Patent CN101817754B — Ensures Regulatory Continuity for DMF Filing

The Chinese patent CN101817754B, which describes an industrially practiced process for bromhexine hydrochloride with reduced reaction steps and moderate conditions, explicitly isolates and characterizes the free base of N-(2-nitrobenzyl)-N-methylcyclohexylamine (Intermediate I) after alkylation, and the subsequent hydrochloride salt formation is implicit in the downstream aqueous acidic processing [1]. The earlier Indian patent (FDC Limited, 2006) similarly identifies N-(2-nitrobenzyl)-N-methylcyclohexyl amine as the key isolated intermediate, obtained at 350.0 kg scale after basification of the aqueous acidic layer, prior to nitro-reduction [2]. Both patents define this intermediate — and by extension its hydrochloride salt form, which is the stable isolable species — as the regulatory starting point for the final two-step sequence (nitro reduction → bromination → HCl salt formation) yielding bromhexine hydrochloride API. Alternative routes that bypass this intermediate (e.g., direct reductive amination of 2-amino-3,5-dibromo benzaldehyde) produce bromhexine in fewer steps but use a different starting material that may require separate qualification in a Drug Master File, introducing regulatory divergence and potential delay [3].

Patent-defined intermediate Bromhexine DMF Regulatory starting material

N-Cyclohexyl-N-methyl-2-nitrobenzylamine Monohydrochloride (CAS 31611-42-4): Evidence-Backed Application Scenarios for Scientific and Industrial Users


GMP Bromhexine Hydrochloride API Manufacturing — Multi-Kilogram Nitro-Reduction Intermediate

This is the primary industrial application. The monohydrochloride salt is dissolved directly in the aqueous hydrazine hydrate/Raney nickel reduction system (avoiding the organic co-solvent pre-dissolution required for the water-insoluble free base) to produce N-(2-aminobenzyl)-N-methylcyclohexylamine, which is then brominated to yield bromhexine free base and subsequently converted to bromhexine hydrochloride API [1]. The ≥99% purity and 232–235 °C melting point provide a reliable incoming QC checkpoint, while the ICH M7 Class 3 (non-genotoxic) impurity classification simplifies residual solvent and impurity fate-and-purge documentation in the DMF [2]. The 84.7% isolated yield for the preceding alkylation step (free base) translates to favorable overall process economics at commercial scale [1].

Bromhexine Impurity Reference Standard Preparation — Analytical Method Development and Validation

The free base form (CAS 80638-08-0) is catalogued and supplied as Bromhexine Impurity 1 (or Impurity 12, depending on pharmacopoeial nomenclature) by multiple reference standard manufacturers, with full characterization data compliant with ISO 17034 and regulatory guidelines for ANDA analytical method validation [3][4]. The monohydrochloride salt (CAS 31611-42-4), as the isolable and stable form of the same nitro-intermediate, can be used interchangeably (after free-basing or direct dissolution) for HPLC system suitability testing, method development for related substances determination, and quality control release testing of bromhexine hydrochloride API and finished dosage forms. The established non-genotoxic status (ICH M7 Class 3) provides the toxicological rationale for setting the impurity limit at standard qualification thresholds rather than TTC-based limits, simplifying the analytical control strategy [2].

Chemical Process R&D for Bromhexine Route Optimization and Catalyst Screening

The monohydrochloride salt serves as a well-defined, high-purity substrate for evaluating novel nitro-reduction catalysts and conditions (e.g., heterogeneous recyclable catalysts, transfer hydrogenation systems, or continuous flow hydrogenation) aimed at improving the sustainability and efficiency of the bromhexine synthesis [5]. Its water solubility permits screening in purely aqueous catalytic systems, while its sharply defined melting point and high purity ensure reproducibility across experimental runs. The recent CSIR-IHBT patent (WO2023058050) specifically discloses N-(2-nitrobenzyl)-N-methylcyclohexylamine as the substrate for selective nitro-reduction using heterogeneous recyclable catalysts to produce the amino intermediate for bromhexine, highlighting ongoing industrial interest in this transformation [5].

Supply Chain Qualification and Vendor Comparison for Bromhexine Intermediate Procurement

Multiple Chinese manufacturers (e.g., Taian Aidi Biotechnology, and suppliers listed on ChemBlink, Molbase, and ChemSrc) offer this compound at ≥99% purity in 25 kg packaging, with documented melting point (232–235 °C) and appearance (white crystalline powder) specifications . The CAS number (31611-42-4) is registered in CAS Common Chemistry with a verified melting point of 236–237 °C, providing an authoritative reference for vendor qualification [6]. Procurement professionals can use the melting point specification as a rapid, low-cost identity test to screen incoming batches, while the EINECS registration (250-729-5) confirms regulatory listing for international trade.

Quote Request

Request a Quote for N-Cyclohexyl-N-methyl-2-nitrobenzylamine monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.